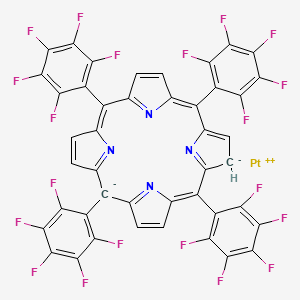

platinum(II) meso-tetrakis(pentafluorophenyl) porphyrin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Platinum(II) meso-tetrakis(pentafluorophenyl) porphyrin is a useful research compound. Its molecular formula is C44H8F20N4Pt and its molecular weight is 1167.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Chemical Reactions Analysis

PT(II) MESO-TETRA(PENTAFLUOROPHENYL)PORPHINE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: It can be reduced under specific conditions to form different platinum complexes.

Substitution: The pentafluorophenyl groups can be substituted with other functional groups using appropriate reagents[][1].

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

PT(II) MESO-TETRA(PENTAFLUOROPHENYL)PORPHINE has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in organic synthesis, particularly in C-H bond activation reactions[][1].

Biology: The compound is employed in oxygen sensing and imaging due to its photophysical properties.

Medicine: It is explored for use in photodynamic therapy for cancer treatment.

Industry: The compound is used in the production of high-efficiency organic light-emitting diodes (OLEDs) and other luminescent materials[][1].

Mechanism of Action

The mechanism by which PT(II) MESO-TETRA(PENTAFLUOROPHENYL)PORPHINE exerts its effects involves its ability to interact with molecular oxygen and other substrates. The platinum center plays a crucial role in facilitating these interactions, leading to various catalytic and photophysical effects . The compound’s unique structure allows it to act as an efficient sensor and catalyst in different environments.

Comparison with Similar Compounds

PT(II) MESO-TETRA(PENTAFLUOROPHENYL)PORPHINE is compared with other metalloporphyrins such as palladium(II) meso-tetra(pentafluorophenyl)porphine and rhodium(III) meso-tetra(pentafluorophenyl)porphine . While these compounds share similar structures, PT(II) MESO-TETRA(PENTAFLUOROPHENYL)PORPHINE is unique due to its enhanced photophysical properties and stability. This makes it particularly suitable for applications in oxygen sensing and photodynamic therapy.

Similar Compounds

- Palladium(II) meso-tetra(pentafluorophenyl)porphine

- Rhodium(III) meso-tetra(pentafluorophenyl)porphine

Biological Activity

Platinum(II) meso-tetrakis(pentafluorophenyl) porphyrin (PtPFPP) is a synthetic metalloporphyrin that has garnered significant attention in the fields of bioimaging, sensing, and photodynamic therapy due to its unique photophysical properties and biological activity. This article explores its biological activity, focusing on its applications as a phosphorescent probe for oxygen sensing, its cytotoxicity, and its potential therapeutic uses.

PtPFPP is characterized by its high brightness, photostability, and optimal sensitivity to molecular oxygen. The compound's structure includes a platinum center coordinated to a meso-tetrakis(pentafluorophenyl) porphyrin framework, which imparts unique spectral properties conducive to various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C24H8F20N4Pt |

| Molar Mass | 681.00 g/mol |

| Solubility | Poorly soluble in water |

| Photoluminescence | Strong emission in the visible range |

| Stability | High under physiological conditions |

Oxygen Sensing

PtPFPP has been extensively studied as an oxygen-sensing material due to its phosphorescent properties. Recent studies have demonstrated the successful modification of PtPFPP to enhance its hydrophilicity and cell permeability, allowing it to function effectively in biological environments.

- Modification Techniques : The synthesis of hydrophilic derivatives through click chemistry has enabled the development of bifunctional probes that can target specific cells while retaining oxygen-sensing capabilities. These modifications include attaching polar moieties such as polyethylene glycol (PEG) or thiol-containing compounds .

Cytotoxicity Studies

Cytotoxicity assessments of various PtPFPP derivatives have shown that most conjugates exhibit low toxicity levels in mammalian cells. For instance:

- Cell Viability : A study measuring ATP levels in mouse embryonic fibroblast (MEF) cells indicated that most derivatives did not significantly affect cell viability at concentrations below 20 μM. However, one derivative exhibited reduced viability at higher concentrations, attributed to electrostatic interactions disrupting cell membranes .

Photodynamic Therapy Applications

The potential of PtPFPP in photodynamic therapy (PDT) has also been explored. Its ability to generate singlet oxygen upon irradiation makes it a candidate for treating certain cancers and microbial infections.

- Mechanism of Action : Upon light activation, PtPFPP can produce reactive oxygen species (ROS), which can induce apoptosis in cancer cells or lead to microbial cell death. This mechanism is particularly relevant for targeted therapies where localized treatment is desired .

Case Study 1: Oxygen Sensing Probes

A recent investigation into the efficacy of PtPFPP derivatives as oxygen probes highlighted their application in cellular environments. The study reported on the development of multifunctional probes that demonstrated improved cellular uptake and specificity due to their tailored surface properties .

Case Study 2: Photodynamic Therapy Efficacy

In another study, PtPFPP was utilized in PDT against cancer cells. The results indicated a significant reduction in cell viability post-treatment when combined with light exposure, showcasing the compound's potential as an effective therapeutic agent .

Properties

Molecular Formula |

C44H8F20N4Pt |

|---|---|

Molecular Weight |

1167.6 g/mol |

IUPAC Name |

platinum(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-2H-porphyrin-2,15-diide |

InChI |

InChI=1S/C44H8F20N4.Pt/c45-25-21(26(46)34(54)41(61)33(25)53)17-9-1-2-10(65-9)18(22-27(47)35(55)42(62)36(56)28(22)48)12-5-6-14(67-12)20(24-31(51)39(59)44(64)40(60)32(24)52)16-8-7-15(68-16)19(13-4-3-11(17)66-13)23-29(49)37(57)43(63)38(58)30(23)50;/h1-8H;/q-2;+2 |

InChI Key |

OXKPMKLTIJUTAM-UHFFFAOYSA-N |

Canonical SMILES |

[CH-]1C=C2C(=C3C=CC(=N3)C(=C4C=CC(=N4)[C-](C5=NC(=C(C1=N2)C6=C(C(=C(C(=C6F)F)F)F)F)C=C5)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C9=C(C(=C(C(=C9F)F)F)F)F.[Pt+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.